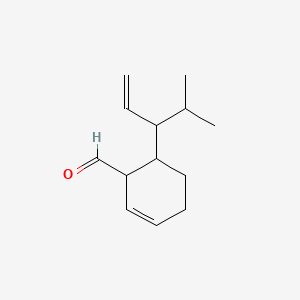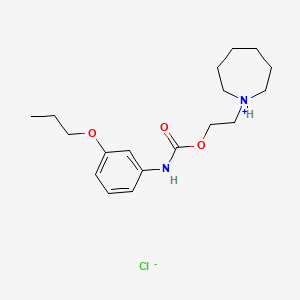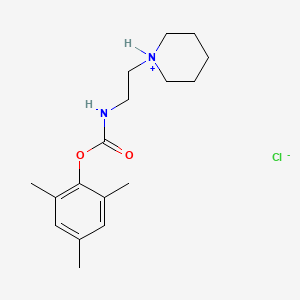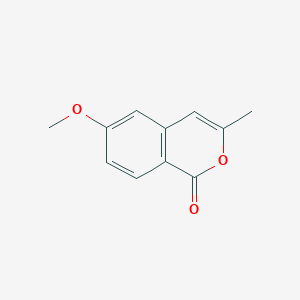
Dopamine 3-beta-D-glucuronide sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dopamine 3-beta-D-glucuronide sodium salt is a metabolite of dopamine, a key neurotransmitter in the brain. This compound, with the molecular formula C14H18NNaO8 and a molecular weight of 351.28, is primarily used in research settings . It is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of dopamine 3-beta-D-glucuronide sodium salt involves the glucuronidation of dopamine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions.
Analyse Chemischer Reaktionen
Dopamine 3-beta-D-glucuronide sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound back to dopamine under specific conditions.
Substitution: The glucuronide group can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
Dopamine 3-beta-D-glucuronide sodium salt is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference standard for the study of dopamine metabolism and its derivatives.
Biology: Researchers use it to investigate the metabolic pathways of dopamine and its role in various physiological processes.
Medicine: It is used in studies related to neurological disorders, such as Parkinson’s disease and schizophrenia, to understand the metabolism of dopamine.
Wirkmechanismus
The mechanism of action of dopamine 3-beta-D-glucuronide sodium salt involves its role as a metabolite of dopamine. It is formed through the glucuronidation of dopamine, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This modification increases the solubility of dopamine, facilitating its excretion from the body. The compound itself does not have significant biological activity but serves as a marker for dopamine metabolism .
Vergleich Mit ähnlichen Verbindungen
Dopamine 3-beta-D-glucuronide sodium salt can be compared with other dopamine metabolites, such as:
Dopamine sulfate: Another major metabolite of dopamine, formed through sulfation.
Dihydroxyphenylacetic acid (DOPAC): A primary metabolite of dopamine formed through oxidative deamination.
Homovanillic acid (HVA): A major end-product of dopamine metabolism, formed through the action of catechol-O-methyltransferase.
Each of these compounds has unique properties and roles in dopamine metabolism, highlighting the importance of this compound in understanding the comprehensive metabolic pathways of dopamine.
Eigenschaften
Molekularformel |
C14H18NNaO8 |
|---|---|
Molekulargewicht |
351.28 g/mol |
IUPAC-Name |
sodium;(3S,6S)-6-[5-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C14H19NO8.Na/c15-4-3-6-1-2-7(16)8(5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21);/q;+1/p-1/t9?,10-,11?,12?,14+;/m0./s1 |
InChI-Schlüssel |
IJTRTNHFHDFRQJ-CNVUCCHTSA-M |
Isomerische SMILES |
C1=CC(=C(C=C1CCN)O[C@H]2C(C([C@@H](C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1CCN)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)








![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

